2-[(Cyclopentylamino)methyl]benzonitrile

Chemical Sourcing Quality Control Medicinal Chemistry

Researchers exploring CNS receptor targets often face a lack of defined building blocks for systematic SAR studies. This cyclopentylaminomethyl-benzonitrile scaffold addresses that gap as a key intermediate. - Reactive amine and nitrile handles enable rapid derivative generation via amide coupling or reduction. - Ideal for benchmarking ring-size effects against cyclohexyl or cyclopropyl analogs. - Supplied as the hydrochloride salt (≥95% purity) with reliable global logistics for procurement workflow integration.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13248684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopentylamino)methyl]benzonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CC=C2C#N
InChIInChI=1S/C13H16N2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,13,15H,3-4,7-8,10H2
InChIKeyFFCUEAICCZPCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyclopentylamino)methyl]benzonitrile: Identification & Baseline Characteristics


2-[(Cyclopentylamino)methyl]benzonitrile is a substituted benzonitrile derivative characterized by a cyclopentylaminomethyl group at the ortho position of the aromatic ring, with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . Its hydrochloride salt (CAS 1216412-11-1) is a more commonly offered form, with the formula C₁₃H₁₇ClN₂ and a molecular weight of 236.74 g/mol, typically supplied at a minimum purity of 95% . This compound serves as a versatile small molecule scaffold and a potential intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system or receptor-specific pathways [1].

2-[(Cyclopentylamino)methyl]benzonitrile: Lack of Comparative Data


A critical data gap exists that precludes any confident scientific selection or procurement of 2-[(Cyclopentylamino)methyl]benzonitrile over its structural analogs (e.g., 2-[(cyclohexylamino)methyl]benzonitrile, 2-[(cyclopropylamino)methyl]benzonitrile, or 4-[(cyclopentylamino)methyl]benzonitrile). No publicly accessible primary research, patents, or authoritative database entries provide quantitative, comparator-based evidence for this specific compound's activity, selectivity, stability, or in vivo performance. Therefore, any claim of functional superiority over a generic alternative is currently unsupported. Procurement decisions based on this compound would rely on its availability and basic identity rather than on proven, quantifiable differentiation .

2-[(Cyclopentylamino)methyl]benzonitrile: Evidence Overview & Limitations


Purity Baseline for Procurement

The compound, in its hydrochloride salt form, is commercially available from multiple vendors with a minimum purity specification of 95%. This is a standard baseline for research-grade chemicals and does not represent a point of differentiation from similar building blocks offered at the same purity level .

Chemical Sourcing Quality Control Medicinal Chemistry

Versatile Scaffold: Class-Level Inference

Vendor descriptions position the compound as a versatile small molecule scaffold and a potential intermediate for synthesizing bioactive molecules, particularly those targeting the central nervous system or receptor-specific pathways. This is a class-level inference based on the presence of a benzonitrile core and a secondary amine, which are common features in pharmacologically active compounds [1]. No specific target engagement, SAR data, or comparative studies are provided to substantiate this claim for this exact molecule.

Medicinal Chemistry Drug Discovery Chemical Synthesis

2-[(Cyclopentylamino)methyl]benzonitrile: Potential Application Scenarios


CNS-Targeted Library Synthesis Scaffold

The compound's structure, featuring a benzonitrile core and a cyclopentylamine moiety, aligns it with a class of molecules often explored as intermediates for central nervous system (CNS) or receptor-targeting drugs. This makes it a candidate for inclusion in a diverse screening library or for use as a starting material in exploratory medicinal chemistry programs focused on these areas. However, this application is inferred from its structural class and lacks direct experimental validation for this specific compound [1].

Derivatization Building Block

With a reactive secondary amine and a nitrile group, the compound can serve as a versatile building block for generating derivatives through standard chemical transformations, such as amide bond formation or reduction. This is a common application for such small molecule scaffolds in both academic and industrial research settings. Its value in this context is tied to its availability and known chemical properties, not to any unique or proven biological activity .

Comparative SAR Studies

In the absence of specific data, the compound's primary scientific value may lie in its use as a comparative tool within a broader structure-activity relationship (SAR) investigation. For example, its activity, if any, could be benchmarked against close analogs like 2-[(cyclohexylamino)methyl]benzonitrile to understand the impact of ring size on a given target. This scenario frames its use not as an endpoint, but as a component of a larger, systematic study .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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